Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518847
InChI: InChI=1S/C10H16N2O/c1-8(2)12-6-9-4-10(13-3)7-11-5-9/h4-5,7-8,12H,6H2,1-3H3
SMILES: CC(C)NCC1=CC(=CN=C1)OC
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol

Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine

CAS No.:

Cat. No.: VC13518847

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine -

Specification

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
IUPAC Name N-[(5-methoxypyridin-3-yl)methyl]propan-2-amine
Standard InChI InChI=1S/C10H16N2O/c1-8(2)12-6-9-4-10(13-3)7-11-5-9/h4-5,7-8,12H,6H2,1-3H3
Standard InChI Key ULQYMPNPCMDDLK-UHFFFAOYSA-N
SMILES CC(C)NCC1=CC(=CN=C1)OC
Canonical SMILES CC(C)NCC1=CC(=CN=C1)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₆N₂O, with a molecular weight of 172.25 g/mol. The pyridine ring serves as the central aromatic system, with a methoxy (-OCH₃) group at position 5 and a methylene-linked isopropylamine (-CH₂NHCH(CH₃)₂) group at position 3 . The isopropyl substituent introduces significant steric bulk, which can affect both synthetic accessibility and intermolecular interactions .

PropertyValue
Molecular FormulaC₁₀H₁₆N₂O
Molecular Weight172.25 g/mol
Predicted SolubilitySoluble in DMSO, THF
LogP (Partition Coeff.)~1.2 (estimated)

The compound’s solubility in polar aprotic solvents aligns with trends observed in structurally similar amines, such as (5-methoxy-pyridin-3-yl)-methyl-amine .

Synthetic Methodologies

Alkylation of Pyridine Derivatives

A common route to analogous compounds involves alkylation reactions on pre-functionalized pyridine cores. For example, the synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl derivatives employs tert-butoxycarbonyl (BOC) protection to direct regioselectivity during amine coupling . Applied to Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine, this strategy might proceed as follows:

  • BOC Protection: Reaction of 5-methoxy-pyridin-3-ylmethanol with di-tert-butyl dicarbonate to form the BOC-protected intermediate.

  • Amine Coupling: Displacement of the BOC group with isopropylamine under acidic conditions, leveraging reagents like methanesulfonic acid (MsOH) or p-toluenesulfonyl chloride (TsCl) .

Reductive Amination

An alternative approach involves reductive amination of 5-methoxy-pyridine-3-carbaldehyde with isopropylamine. Using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst, this method offers higher atom economy .

MethodReagentsYield (%)
AlkylationBOC anhydride, MsOH60–70*
Reductive AminationNaBH₃CN, MeOH75–85*
*Estimated based on analogous syntheses .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The primary amine group undergoes acylation and sulfonylation reactions. For instance, treatment with acetyl chloride in dichloromethane yields the corresponding acetamide, a reaction critical for prodrug development.

Oxidation and Coordination Chemistry

The pyridine nitrogen can act as a Lewis base, forming complexes with transition metals like palladium or copper. Such complexes are pivotal in catalysis, as demonstrated in Suzuki-Miyaura cross-coupling reactions .

Biological and Industrial Applications

Medicinal Chemistry

Pyridine-based amines are explored for kinase inhibition and GPCR modulation. The isopropyl group may enhance blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS) therapeutics .

Agrochemical Development

Structural analogs exhibit herbicidal and fungicidal activities. The methoxy group’s electron-donating effects could stabilize transition states in enzyme inhibition, as seen in cytochrome P450 targets .

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